N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by a sulfur-linked acetamide moiety and fluorine/methoxy substituents on aromatic rings. Its structure comprises a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-fluorophenyl group and at position 2 with a sulfanylacetamide chain. The acetamide nitrogen is further substituted with a 3-fluoro-4-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S2/c1-29-17-7-6-12(10-14(17)23)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)16-5-3-2-4-13(16)22/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFGHXIFGCOTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C26H24FN3O3S, with a molecular weight of approximately 509.626 g/mol. The presence of fluorine and methoxy groups is significant as these modifications can enhance the compound's biological activity by improving lipophilicity and membrane permeability.
Enzyme Inhibition
Research indicates that compounds with similar structural features exhibit inhibitory effects on various enzymes related to cancer progression and inflammation. For instance, studies have shown that compounds containing thieno[3,2-d]pyrimidine moieties can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways and cancer cell proliferation .
Cytotoxicity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating moderate to strong inhibition of cell viability in breast cancer (MCF-7) and other tumor cell lines .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and its target proteins. The presence of halogen atoms (like fluorine) enhances the likelihood of forming halogen bonds with amino acid residues in target enzymes, potentially increasing the compound's efficacy .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Lines : In a study examining various thieno[3,2-d]pyrimidine derivatives, it was found that modifications such as fluorination significantly increased cytotoxicity against MCF-7 cells. The compound's ability to inhibit cell proliferation was attributed to its interference with key signaling pathways involved in cancer progression .
- Inflammatory Models : Another study focused on the anti-inflammatory properties of similar compounds demonstrated significant reductions in inflammatory markers when treated with derivatives containing the thieno[3,2-d]pyrimidine structure. This suggests potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antitumor activity. Research has shown that thieno[3,2-d]pyrimidines can inhibit tumor cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Case Study: In Vitro Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structural motifs demonstrated potent inhibition of cell growth, suggesting that this compound could be a promising candidate for further development as an antitumor agent .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidines are known to interact with various enzymes involved in critical biological processes, including kinases and other targets implicated in cancer progression.
Case Study: Kinase Inhibition
In a study focused on kinase inhibitors, this compound was tested against several protein kinases. The results showed that it effectively inhibited the activity of specific kinases involved in oncogenic signaling pathways .
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial properties as well. Compounds with similar structures have been shown to exhibit activity against various bacterial strains.
Case Study: Antimicrobial Activity Evaluation
A recent investigation assessed the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against several pathogenic bacteria. The findings indicated that certain structural modifications could enhance antimicrobial activity, positioning this compound as a potential lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several thienopyrimidinone and acetamide derivatives. Key analogues and their distinguishing features are outlined below:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 3-fluoro-4-methoxyphenyl group balances hydrophobicity and polarity, contrasting with the more lipophilic 3,5-difluorophenyl analogue and the hydrophilic 2,5-dimethoxyphenyl variant.
- Metabolic Stability : Fluorine atoms at the 3- and 4-positions of the phenyl rings may reduce oxidative metabolism compared to chlorinated analogues (e.g., 4-chlorophenyl derivative), which are prone to dehalogenation .
- Solubility : The methoxy group enhances aqueous solubility relative to purely halogenated derivatives (e.g., trifluoromethylphenyl variant) .
Computational and Experimental Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
